5-Amino-6-bromopyridine-2-carboxylic acid
Overview
Description
5-Amino-6-bromopyridine-2-carboxylic acid is a heterocyclic organic compound that belongs to the pyridine family. It is characterized by the presence of an amino group at the 5th position, a bromine atom at the 6th position, and a carboxylic acid group at the 2nd position on the pyridine ring. This compound is of significant interest in various fields of scientific research due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-6-bromopyridine-2-carboxylic acid typically involves multi-step organic reactions. One common method is the bromination of 5-amino-2-pyridinecarboxylic acid using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid. The reaction is usually carried out under reflux conditions to ensure complete bromination.
Another synthetic route involves the Suzuki-Miyaura coupling reaction, where 5-amino-2-pyridinecarboxylic acid is coupled with a brominated pyridine derivative in the presence of a palladium catalyst and a base such as potassium carbonate. This method is advantageous due to its mild reaction conditions and high yield .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in optimizing reaction conditions and improving yield. Additionally, industrial methods may involve the use of safer and more environmentally friendly reagents to comply with regulatory standards.
Chemical Reactions Analysis
Types of Reactions
5-Amino-6-bromopyridine-2-carboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction Reactions: The amino group can be oxidized to a nitro group or reduced to an alkylamine.
Coupling Reactions: The compound can participate in coupling reactions like Suzuki-Miyaura and Heck reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium methoxide, potassium thiolate, and primary amines. These reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or ethanol.
Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in these reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products can include 5-amino-6-alkoxypyridine-2-carboxylic acids, 5-amino-6-thiopyridine-2-carboxylic acids, and 5-amino-6-aminopyridine-2-carboxylic acids.
Oxidation Products: The major product is 5-nitro-6-bromopyridine-2-carboxylic acid.
Reduction Products: The major product is 5-amino-6-alkylaminopyridine-2-carboxylic acid.
Scientific Research Applications
5-Amino-6-bromopyridine-2-carboxylic acid has a wide range of applications in scientific research:
Biology: The compound is used in the study of enzyme inhibitors and as a precursor for the synthesis of biologically active molecules.
Industry: The compound is used in the production of dyes, pigments, and agrochemicals.
Mechanism of Action
The mechanism of action of 5-Amino-6-bromopyridine-2-carboxylic acid depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and blocking its activity. The presence of the amino and carboxylic acid groups allows for hydrogen bonding and electrostatic interactions with the target enzyme. Additionally, the bromine atom can participate in halogen bonding, further stabilizing the enzyme-inhibitor complex .
Comparison with Similar Compounds
Similar Compounds
6-Bromopyridine-2-carboxylic acid: Lacks the amino group at the 5th position, making it less reactive in certain substitution reactions.
2-Amino-5-bromopyridine: Lacks the carboxylic acid group, affecting its solubility and reactivity in coupling reactions.
Methyl 6-bromopyridine-2-carboxylate: The ester group instead of the carboxylic acid group alters its reactivity and applications.
Uniqueness
5-Amino-6-bromopyridine-2-carboxylic acid is unique due to the presence of both an amino group and a bromine atom on the pyridine ring, which allows for a diverse range of chemical reactions and applications. Its dual functionality makes it a valuable intermediate in organic synthesis and a versatile compound in scientific research.
Properties
IUPAC Name |
5-amino-6-bromopyridine-2-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN2O2/c7-5-3(8)1-2-4(9-5)6(10)11/h1-2H,8H2,(H,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYCCTGRKKBYYNE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1N)Br)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601264394 | |
Record name | 2-Pyridinecarboxylic acid, 5-amino-6-bromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601264394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.02 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1402672-55-2 | |
Record name | 2-Pyridinecarboxylic acid, 5-amino-6-bromo- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1402672-55-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Pyridinecarboxylic acid, 5-amino-6-bromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601264394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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